molecular formula C9H6N2O B3145806 4-Isocyanato-1H-indole CAS No. 581812-74-0

4-Isocyanato-1H-indole

Cat. No.: B3145806
CAS No.: 581812-74-0
M. Wt: 158.16 g/mol
InChI Key: WZBUDUAPHLTEEJ-UHFFFAOYSA-N
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Description

4-Isocyanato-1H-indole is a chemical compound with the molecular formula C9H6N2O It is an indole derivative characterized by the presence of an isocyanate group at the fourth position of the indole ring

Scientific Research Applications

4-Isocyanato-1H-indole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocycles.

    Biology: It serves as a precursor for the development of bioactive compounds with potential therapeutic properties.

    Medicine: Research into its derivatives has shown promise in the development of drugs targeting various diseases.

    Industry: It is utilized in the production of polymers, coatings, and adhesives due to its reactive isocyanate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isocyanato-1H-indole typically involves the reaction of 4-amino-1H-indole with phosgene or its derivatives under controlled conditions. The reaction proceeds through the formation of an intermediate carbamoyl chloride, which subsequently undergoes cyclization to yield the desired isocyanate compound. The reaction conditions often require anhydrous solvents and low temperatures to prevent decomposition and side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, safety measures are crucial due to the toxic and reactive nature of phosgene and isocyanates.

Chemical Reactions Analysis

Types of Reactions

4-Isocyanato-1H-indole undergoes various chemical reactions, including:

    Nucleophilic Addition: The isocyanate group readily reacts with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.

    Cycloaddition: It can participate in cycloaddition reactions, forming heterocyclic compounds with diverse structures.

Common Reagents and Conditions

    Nucleophilic Addition: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out at room temperature or slightly elevated temperatures.

    Cycloaddition: Catalysts such as Lewis acids or transition metal complexes may be employed to facilitate the reaction.

    Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitro compounds can be used under acidic or basic conditions.

Major Products Formed

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Thiocarbamates: Formed from the reaction with thiols.

    Heterocyclic Compounds: Formed through cycloaddition reactions.

Comparison with Similar Compounds

Similar Compounds

    4-Isocyanato-1H-pyrrole: Similar structure but with a pyrrole ring instead of an indole ring.

    4-Isocyanato-1H-benzimidazole: Contains a benzimidazole ring with an isocyanate group at the fourth position.

    4-Isocyanato-1H-quinoline: Features a quinoline ring with an isocyanate group at the fourth position.

Uniqueness

4-Isocyanato-1H-indole is unique due to the presence of both an indole ring and an isocyanate group. This combination imparts distinct chemical reactivity and potential for diverse applications in synthetic chemistry and drug development. The indole ring is a privileged structure in medicinal chemistry, known for its presence in many bioactive compounds, while the isocyanate group offers versatile reactivity for further functionalization.

Properties

IUPAC Name

4-isocyanato-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O/c12-6-11-9-3-1-2-8-7(9)4-5-10-8/h1-5,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZBUDUAPHLTEEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C(=C1)N=C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Aminoindole (0.5 g, 3.78 mmol) in toluene (50 mL) was treated with triphosgene (0.4 g, 1.35 mmol) and heated at reflux for 5 hours. The reaction mixture was allowed to cool to room temperature and concentrated under reduced pressure. The residue was taken up in diethyl ether, filtered, and the filtrate was concentrated under reduced pressure to provide title compound as yellow oil (0.4 g). 1H NMR (300 MHz, CDCl3-d6) δ 6.62 (m, 1H), 6.84 (d, 1H), 7.1 (t, 1H), 7.23 (m, 2H), 8.3 (s, 1H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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